tert-Butyl Methyl Iminodicarboxylate

Vue d'ensemble

Description

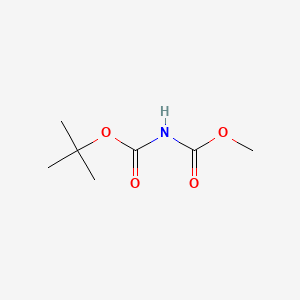

tert-Butyl Methyl Iminodicarboxylate is an organic compound with the molecular formula C7H13NO4. It is known for its use in organic synthesis, particularly in the preparation of primary amines from alkyl halides. The compound is a white solid that is soluble in organic solvents .

Méthodes De Préparation

tert-Butyl Methyl Iminodicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl chloroformate with methylamine, followed by the addition of carbon dioxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

tert-Butyl Methyl Iminodicarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form primary amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form tert-butyl alcohol and methylamine.

Common reagents used in these reactions include alkyl halides, bases like potassium carbonate, and acids for hydrolysis . The major products formed from these reactions are primary amines, tert-butyl alcohol, and methylamine .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Precursor for Diamines

Tert-Butyl Methyl Iminodicarboxylate acts as a precursor for the synthesis of diverse diamines. The tert-butyl and methyl groups serve as protecting groups, which allow for selective reactions at the imine moiety (C=N). This property is particularly useful in the synthesis of trans- and cis-1,4-diamino-2-butene, valuable intermediates in organic synthesis .

1.2. Formation of N-Substituted Derivatives

The imine nitrogen in t-BMID is susceptible to nucleophilic attack by various reagents, facilitating the formation of new C-N bonds. This allows researchers to introduce functional groups or complex molecular fragments onto target molecules. For example, t-BMID is utilized in synthesizing N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate, an intermediate in the synthesis of antibiotics like tetrafibricin .

1.3. Reductive Amination

This compound is employed in the reductive amination process to synthesize primary amines from alkyl halides. This method is essential for creating amine-containing molecules that have applications across pharmaceuticals, materials science, and agrochemicals .

Medicinal Chemistry Applications

2.1. Inhibitors for Matrix Metalloproteinases

Research has indicated that derivatives of t-BMID can be designed as inhibitors for matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation. For instance, certain carbamate compounds derived from t-BMID have shown effective MMP-1 inhibitory activity with IC50 values in the micromolar range . These findings suggest potential therapeutic applications in treating diseases related to tissue remodeling.

Material Science Applications

3.1. Functional Polymers

This compound can be used in the development of functional polymers that incorporate amine functionalities. These polymers can exhibit unique properties such as enhanced adhesion, chemical resistance, and improved mechanical strength . The versatility of t-BMID allows it to be a building block for creating advanced materials with tailored properties for specific applications.

Table: Summary of Key Applications

Mécanisme D'action

The mechanism of action of tert-Butyl Methyl Iminodicarboxylate involves its ability to act as a nucleophile in substitution reactions. The compound reacts with alkyl halides to form primary amines through a nucleophilic substitution mechanism . The molecular targets and pathways involved in this process include the carbonyl carbon of the alkyl halide and the nitrogen atom of the this compound .

Comparaison Avec Des Composés Similaires

tert-Butyl Methyl Iminodicarboxylate is similar to other compounds such as di-tert-butyl iminodicarboxylate and tert-butyl carbamate . it is unique in its ability to form primary amines through nucleophilic substitution reactions. Other similar compounds include:

Di-tert-butyl Iminodicarboxylate: Used in the preparation of primary amines from alkyl halides.

tert-Butyl Carbamate: Used as a protecting group for amines.

These compounds share similar chemical properties but differ in their specific applications and reactivity .

Activité Biologique

Tert-Butyl Methyl Iminodicarboxylate (t-BMID), with the chemical formula CHN O and a molecular weight of 175.18 g/mol, is an important compound in organic synthesis, particularly in the preparation of various amines and other derivatives. While specific biological activities of t-BMID are not extensively documented, its role as a precursor in the synthesis of biologically relevant compounds warrants examination.

t-BMID is primarily utilized for the synthesis of primary amines through reductive amination. It acts as a versatile intermediate, allowing for the introduction of various functional groups onto target molecules. The compound can be synthesized through several methods, including the oxidation of tert-butyl oxamate in the presence of methanol, yielding stable derivatives suitable for further reactions .

Biological Activity Overview

Despite limited direct studies on the biological activity of t-BMID itself, its derivatives have been implicated in various biological processes due to their applications in drug synthesis. Notably, t-BMID is classified as a skin and eye irritant, necessitating caution during handling. The biological implications of its derivatives include:

- Synthesis of Antibiotics : t-BMID is a key reagent in synthesizing compounds such as N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate, which is involved in antibiotic development.

- Potential Antiviral Applications : Some derivatives may exhibit antiviral properties, although specific studies on t-BMID are lacking .

Case Studies and Research Findings

- Synthesis of Diamines : Research indicates that t-BMID serves as a precursor for synthesizing valuable diamines like trans- and cis-1,4-diamino-2-butene. These compounds are essential in various pharmaceutical applications.

- Reactivity Studies : Interaction studies have focused on t-BMID's reactivity with alkyl halides and the formation of iminium ions. These studies help elucidate its role in synthetic pathways leading to amine formation, assessing its efficiency compared to other reagents.

- Derivatives and Biological Activity : While direct biological activity data for t-BMID is sparse, its derivatives have shown promise in various biological applications. For instance, certain N-substituted derivatives may exhibit enhanced pharmacological properties due to their structural modifications .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to t-BMID along with their unique features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-Di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate | Structure | Intermediate in antibiotic synthesis |

| trans-1,4-Diamino-2-butene | Structure | Important in pharmaceutical applications |

| N-substituted derivatives | Structure | Potential antiviral properties |

Safety and Handling

Due to its classification as a skin and eye irritant, appropriate safety measures should be taken when handling t-BMID. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent exposure.

Propriétés

IUPAC Name |

tert-butyl N-methoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPECCYFUJCNQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467195 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66389-76-2 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using tert-Butyl Methyl Iminodicarboxylate Potassium Salt over traditional Gabriel reagents?

A1: While the provided abstract [] doesn't directly compare this compound Potassium Salt to traditional Gabriel reagents, it highlights its utility in introducing tert-butoxycarbonylamino groups. This suggests a key advantage lies in its ability to directly incorporate this specific protecting group, which is valuable in peptide synthesis and other applications where orthogonal protecting groups are necessary.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.